5-Hydroxydihydrothymine
Description
5-Hydroxydihydrothymine (systematic name: 5-hydroxy-5,6-dihydrothymine) is a modified pyrimidine derivative structurally related to thymine and dihydrothymine. It features a hydroxyl group at the 5-position of the dihydropyrimidine ring, distinguishing it from dihydrothymine (5-methyl substitution) and thymine (unsaturated pyrimidine ring with a methyl group).
Properties
CAS No. |
1123-21-3 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
UIHWKXHRHOBLKQ-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)O |
Canonical SMILES |
CC1(CNC(=O)NC1=O)O |
Synonyms |
5-hydroxy-5,6-dihydrothymine 5-OHDHT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Hydroxydihydrothymine and related pyrimidine derivatives:
Key Observations:
Chloro-methoxy substitution in 5-chloro-6-methoxy-dihydrothymine introduces steric bulk and electronegativity, likely reducing metabolic stability but increasing reactivity toward nucleophiles .
Biological Interactions :
- Dihydrothymine is enzymatically processed by dihydropyrimidine dehydrogenase (DPD) in pyrimidine catabolism. Hydroxylation at C5 may alter substrate specificity for DPD or related oxidases .
- 2-Thiothymine’s thioamide group disrupts hydrogen-bonding networks, explaining its role as a thyrostatic agent .
Analytical Challenges :
- Differentiation of these compounds requires advanced techniques like HPLC-MS or NMR due to similar retention times and spectral overlaps. For example, dihydrothymine and this compound may co-elute in standard HPLC conditions, necessitating gradient optimization .
Research Findings and Data Gaps
- Hydroxylation of dihydrothymine using cytochrome P450 enzymes or Fenton chemistry is plausible but unverified.
- Toxicity : Dihydrothymine exhibits concentration-dependent toxicity, but the hydroxylated form’s safety profile remains unstudied .
- Metabolism: Enzymatic oxidation pathways for 5-hydroxylated pyrimidines (e.g., via monoamine oxidases) are hypothesized but lack experimental validation .
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